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Compound of Interest

Compound Name: PSI-7410

cat. No.: B15602204

PSI-7410: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-7410 is a key intermediate in the metabolic activation of the highly successful direct-acting
antiviral agent sofosbuvir, a cornerstone in the treatment of chronic Hepatitis C virus (HCV)
infection. As the diphosphate metabolite of the active uridine nucleotide analog, PSI-7410 plays
a critical role in the intracellular phosphorylation cascade that ultimately yields the
pharmacologically active triphosphate form. This guide provides a comprehensive overview of
the known physical and chemical properties of PSI-7410, its mechanism of action, and the
experimental methodologies used for its characterization.

Physical and Chemical Properties

Quantitative physicochemical data for PSI-7410 is not extensively available in public literature,
a common characteristic for transient intracellular metabolites. The focus of most research has
been on the parent prodrug (sofosbuvir) and the final active triphosphate metabolite (PSI-7409
or GS-461203). However, based on its structure and the available information on related
compounds, the following properties can be summarized.
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Property Data

(2R,3R,4R,5R)-5-(2,4-diox0-3,4-
dihydropyrimidin-1(2H)-yl)-4-fluoro-2-hydroxy-4-

IUPAC Name
methyl-3-(phosphonooxy)tetrahydrofuran-2-
yl)methyl diphosphate
Sofosbuvir diphosphate, GS-331007
Synonyms )
diphosphate
Molecular Formula C10H15FN2014P3
Molecular Weight 487.14 g/mol
Appearance Expected to be a solid.
N Expected to be soluble in aqueous solutions due
Solubility )
to the presence of multiple phosphate groups.
The phosphate groups would have multiple pKa
K values, contributing to the molecule's negative
a
P charge at physiological pH. Specific values are
not reported.
. As a phosphate ester, it may be susceptible to
Stability

hydrolysis, particularly at non-neutral pH.

Mechanism of Action: The Sofosbuvir Activation
Pathway

PSI-7410 is not a direct inhibitor of the HCV NS5B polymerase. Instead, it is a crucial precursor
to the active antiviral agent, PSI-7409 (sofosbuvir triphosphate). The metabolic activation of
sofosbuvir to its active form is a multi-step intracellular process.
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Caption: Metabolic activation pathway of Sofosbuvir to its active triphosphate form.

Experimental Protocols

Detailed experimental protocols for the specific synthesis and characterization of isolated PSI-
7410 are not commonly found in the literature. However, based on established methods for
nucleoside diphosphates and the analysis of sofosbuvir metabolites, the following outlines the
general procedures that would be employed.

Enzymatic Synthesis of PSI-7410

A common method for preparing nucleoside diphosphates like PSI-7410 is through enzymatic
phosphorylation of the corresponding monophosphate (PSI-7411).

Objective: To synthesize PSI-7410 from PSI-7411 using UMP-CMP kinase.

Materials:

PSI-7411 (substrate)

Recombinant human UMP-CMP kinase

ATP (phosphate donor)

Reaction buffer (e.g., Tris-HCI with MgClI2)

Quenching solution (e.g., perchloric acid or EDTA)

Procedure:
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A reaction mixture is prepared containing PSI-7411, an excess of ATP, and UMP-CMP
kinase in the reaction buffer.

The reaction is incubated at a controlled temperature (typically 37°C).
Aliquots of the reaction mixture are taken at various time points.
The reaction in the aliquots is stopped by adding a quenching solution.

The formation of PSI-7410 is monitored by analytical techniques such as HPLC or LC-
MS/MS.

Upon completion, the PSI-7410 can be purified from the reaction mixture using techniques
like anion-exchange chromatography.
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Caption: General workflow for the enzymatic synthesis of PSI-7410.
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Characterization by Mass Spectrometry

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary
method for the detection and quantification of PSI-7410 in biological matrices.

Objective: To identify and quantify PSI-7410 using LC-MS/MS.
Instrumentation:

o High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid
Chromatography (UHPLC) system.

o Areverse-phase column suitable for polar compounds (e.g., C18).
o Atriple quadrupole or high-resolution mass spectrometer.

Procedure:

Sample Preparation: Intracellular metabolites are extracted from cells (e.g., hepatocytes)
using a suitable extraction solvent (e.g., methanol/water).

o Chromatographic Separation: The extracted sample is injected into the HPLC/UHPLC
system. A gradient elution is typically used with a mobile phase containing an ion-pairing
agent to retain the highly polar phosphate-containing molecules on the reverse-phase
column.

o Mass Spectrometric Detection: The eluent from the chromatography is introduced into the
mass spectrometer. For PSI-7410, negative ion mode electrospray ionization (ESI) is
typically used.

» Quantification: Multiple Reaction Monitoring (MRM) is employed for quantification on a triple
guadrupole mass spectrometer, where specific precursor-to-product ion transitions for PSI-
7410 are monitored.

Characterization by NMR Spectroscopy

While a complete NMR spectrum for isolated PSI-7410 is not readily available, 19F and 31P
NMR spectroscopy would be key techniques for its structural confirmation.
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e 19F NMR: The fluorine atom at the 2' position of the ribose sugar would give a distinct signal
in the 19F NMR spectrum. The chemical shift and coupling constants of this signal would
provide information about the local chemical environment.

o 31P NMR: The three phosphorus atoms in the diphosphate group would give rise to signals
in the 31P NMR spectrum. The chemical shifts and coupling patterns would confirm the
presence and connectivity of the phosphate groups.

Conclusion

PSI-7410 is a pivotal, albeit transient, molecule in the therapeutic action of sofosbuvir. While
detailed data on its isolated physical and chemical properties are scarce, its role in the
metabolic activation pathway is well-established. The experimental methodologies outlined
provide a framework for its synthesis and characterization, which are essential for a
comprehensive understanding of the pharmacology of sofosbuvir and the development of
future nucleotide-based antiviral therapies. Further research into the specific properties of this
key metabolite could provide deeper insights into the intracellular kinetics and efficacy of this
important class of drugs.

 To cite this document: BenchChem. [physical and chemical properties of PSI-7410].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15602204#physical-and-chemical-properties-of-psi-
7410]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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